molecular formula C10H15NO2 B182058 1-(4-Methoxyphenyl)-2-(methylamino)ethanol CAS No. 58777-87-0

1-(4-Methoxyphenyl)-2-(methylamino)ethanol

Cat. No.: B182058
CAS No.: 58777-87-0
M. Wt: 181.23 g/mol
InChI Key: IWLPVZQFUJSAKT-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-(methylamino)ethanol is an organic compound with a complex structure that includes a methoxyphenyl group and a methylamino group attached to an ethanol backbone

Scientific Research Applications

1-(4-Methoxyphenyl)-2-(methylamino)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Safety and Hazards

“1-(4-Methoxyphenyl)ethanol” should be stored in a cool, dry condition in a well-sealed container . It is incompatible with oxidizing agents .

Future Directions

Deep eutectic solvents (DESs) have gained much attraction in biocatalysis . They could be used to improve the resolution of racemic 1-(4-methoxyphenyl)ethanol through cell-mediated asymmetric oxidation .

Biochemical Analysis

Biochemical Properties

1-(4-Methoxyphenyl)-2-(methylamino)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo asymmetric oxidation catalyzed by Acetobacter sp. CCTCC M209061 cells, resulting in enantiopure (S)-1-(4-methoxyphenyl)ethanol . The interaction with these cells enhances the reaction efficiency due to improved cell membrane permeability and biocompatibility .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with Acetobacter sp. CCTCC M209061 cells leads to significant changes in cellular functions, including enhanced asymmetric oxidation . This interaction highlights the compound’s potential in modulating cellular activities.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a substrate for specific enzymes, leading to enzyme inhibition or activation. The compound’s interaction with Acetobacter sp. CCTCC M209061 cells results in the oxidation of 1-(4-methoxyphenyl)ethanol to its enantiopure form . This process involves changes in gene expression and enzyme activity, contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the use of deep eutectic solvents can enhance the stability and reaction efficiency of the compound in laboratory settings . These solvents improve cell membrane permeability and biocompatibility, leading to sustained biochemical effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in asymmetric oxidation catalyzed by Acetobacter sp. CCTCC M209061 cells highlights its involvement in metabolic processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that deep eutectic solvents can enhance the compound’s transport and distribution by improving cell membrane permeability . This enhancement contributes to its sustained biochemical effects.

Subcellular Localization

This compound’s subcellular localization influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its biochemical properties and potential applications. Studies on its interaction with Acetobacter sp. CCTCC M209061 cells can shed light on its subcellular distribution and effects .

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-2-(methylamino)ethanol can be achieved through several routes. One common method involves the reaction of 4-methoxybenzaldehyde with methylamine, followed by reduction with a suitable reducing agent. Industrial production methods often utilize catalytic hydrogenation to achieve the desired product with high yield and purity. The reaction conditions typically include controlled temperature and pressure to optimize the reaction efficiency.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-2-(methylamino)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or amines.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-2-(methylamino)ethanol can be compared with similar compounds such as:

    1-(4-Methoxyphenyl)ethanol: This compound lacks the methylamino group, resulting in different chemical properties and reactivity.

    2-(4-Methoxyphenyl)ethanol: The position of the methoxy group is different, leading to variations in its chemical behavior and applications.

    1-(4-Methoxyphenyl)-2-aminoethanol:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-(methylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-11-7-10(12)8-3-5-9(13-2)6-4-8/h3-6,10-12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLPVZQFUJSAKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556217
Record name 1-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58777-87-0
Record name 1-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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